molecular formula C3H10N2O2S B3151744 [(Propan-2-yl)sulfamoyl]amine CAS No. 72179-85-2

[(Propan-2-yl)sulfamoyl]amine

Cat. No.: B3151744
CAS No.: 72179-85-2
M. Wt: 138.19 g/mol
InChI Key: ZVNSDZSAOHBAJU-UHFFFAOYSA-N
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Description

[(Propan-2-yl)sulfamoyl]amine (IUPAC name: sulfamoylamino-2-propane) is a sulfonamide derivative characterized by a sulfamoyl (-SO$2$NH$2$) group attached to a propan-2-yl substituent. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity . Its molecular formula is C$3$H${10}$N$2$O$2$S, with a molecular weight of 138.19 g/mol. The sulfamoyl group confers polarity and hydrogen-bonding capacity, distinguishing it from simpler alkylamines.

Properties

IUPAC Name

2-(sulfamoylamino)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3,(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNSDZSAOHBAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311626
Record name N-(1-Methylethyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72179-85-2
Record name N-(1-Methylethyl)sulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72179-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Propan-2-yl)sulfamoyl]amine typically involves the reaction of isopropylamine with sulfamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

[(Propan-2-yl)sulfamoyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
[(Propan-2-yl)sulfamoyl]amine is part of the broader class of sulfonamides, which are known for their antimicrobial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, making them effective against a range of bacterial infections. Research indicates that derivatives of this compound can exhibit potent activity against both Gram-positive and Gram-negative bacteria .

1.2 Treatment of Protozoan Infections
In addition to bacterial infections, sulfonamides are utilized in treating protozoan infections such as toxoplasmosis. The mechanism involves inhibiting dihydropteroate synthase, a key enzyme in the folate synthesis pathway.

1.3 Drug Development
Recent studies have focused on modifying the structure of this compound to enhance its bioactivity and selectivity. For instance, derivatives have been synthesized that show improved inhibition of enzymes like butyrylcholinesterase (BChE), which is relevant in treating neurodegenerative diseases .

Compound Target Enzyme IC50 (µM) Notes
This compoundBChE8.52More potent than rivastigmine
SulfamethoxazoleDihydropteroate synthase10Commonly used antibiotic

Environmental Applications

2.1 Water Treatment
this compound has been investigated for its potential in water treatment processes. Studies have shown that sulfonamide compounds can be adsorbed onto covalent organic frameworks (COFs), aiding in the removal of contaminants from water sources.

2.2 Ecotoxicology
The environmental impact of sulfonamide compounds, including this compound, is an area of ongoing research. Their persistence in aquatic environments raises concerns about their effects on microbial communities and overall ecosystem health.

Organic Chemistry Applications

3.1 Synthesis of Novel Compounds
The synthesis of this compound serves as a platform for developing new sulfonamide derivatives with tailored properties for specific applications. Various synthetic routes have been explored to modify the sulfamoyl group or introduce different substituents, enhancing biological activity or solubility .

3.2 Mechanistic Studies
Research into the interaction mechanisms of this compound with biological targets is crucial for understanding its pharmacological effects. Studies employing molecular modeling and docking simulations have provided insights into how structural variations influence binding affinity and selectivity towards enzymes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Environmental Impact Assessment

Research conducted on the adsorption characteristics of this compound on COFs revealed that its removal efficiency from aqueous solutions aligns with established models for pollutant adsorption, suggesting effective application in wastewater treatment.

Mechanism of Action

The mechanism of action of [(Propan-2-yl)sulfamoyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

a) Dimethyl({[(3S,4R)-4-(propan-2-yl)-1-[5-(propan-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl]sulfamoyl})amine
  • Key Differences : This compound (C${15}$H${26}$N$4$O$4$S) incorporates a pyrrolidine ring and an oxazole moiety, increasing steric bulk and rigidity compared to [(propan-2-yl)sulfamoyl]amine. The additional substituents may enhance target specificity in enzyme inhibition but reduce solubility .
b) N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine
  • Key Differences : This indole-derived amine (C${13}$H${18}$N$_2$) lacks the sulfamoyl group but features a lipophilic indole ring. The absence of sulfonamide reduces polarity, increasing membrane permeability but decreasing hydrogen-bonding capacity .
  • Biological Relevance : Indole derivatives often target serotonin receptors, whereas sulfamoyl compounds are more commonly associated with carbonic anhydrase or ceramidase inhibition .
c) {[2-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
  • Key Differences: The propan-2-yl group here is part of an ether linkage (C${13}$H${21}$NO), unlike the sulfonamide in the target compound. Ethers are less polar and more hydrolytically stable than sulfonamides, influencing pharmacokinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility (mg/mL) pKa (NH)
This compound 138.19 0.2 ~50 ~9.5
N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine 202.30 2.8 ~0.5 ~10.1
Dimethyl(...sulfamoyl)amine 358.45 1.5 ~5 ~8.8

*LogP: Predicted octanol-water partition coefficient.

  • Key Observations: The sulfamoyl group in the target compound lowers LogP (increased hydrophilicity) compared to indole or ether derivatives.

Biological Activity

[(Propan-2-yl)sulfamoyl]amine, also known as isopropylsulfamoylamine, is a sulfonamide compound that exhibits significant biological activity, particularly in antimicrobial and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data and findings from diverse sources.

Chemical Structure and Properties

The compound has the chemical formula C3H10N2O2SC_3H_{10}N_2O_2S and features a sulfamoyl group attached to an isopropyl amine backbone. This structure is crucial for its biological activity, as the sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

The primary mechanism of action for this compound involves:

  • Inhibition of Folic Acid Synthesis : Sulfonamides compete with para-aminobenzoic acid (PABA), a substrate necessary for folate biosynthesis in bacteria. This leads to impaired DNA synthesis and bacterial growth inhibition .
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting peptidoglycan formation through inhibition of specific enzymes .

Antimicrobial Efficacy

A summary of antimicrobial activity against selected bacterial strains is presented in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

Case Studies

  • In Vitro Studies : Research indicated that this compound derivatives exhibit enhanced antibacterial properties compared to traditional sulfonamides. A study demonstrated that modifications to the sulfamoyl group significantly increased the compound's potency against MRSA, achieving an IC50 value lower than that of standard treatments like trimethoprim .
  • In Vivo Studies : In animal models, this compound was evaluated for its therapeutic potential in treating bacterial infections. The results showed a marked reduction in infection severity when administered alongside conventional antibiotics, suggesting a synergistic effect that could enhance treatment outcomes .

Safety and Toxicity

While this compound demonstrates promising antimicrobial activity, it is essential to consider its safety profile:

  • Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin, indicating the need for careful handling and further toxicity studies .
  • Side Effects : Potential side effects may include allergic reactions and gastrointestinal disturbances, common with sulfonamide drugs.

Q & A

Basic: What are the optimal synthetic routes for [(Propan-2-yl)sulfamoyl]amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
this compound can be synthesized via sulfamoyl azide transfer reactions using secondary amines as precursors. Key steps include:

  • Reagent Selection: Use a diazo transfer agent (e.g., sulfonyl imidazolium salts) in polar aprotic solvents like acetonitrile at 0°C to minimize side reactions .
  • Stoichiometry: Employ stoichiometric equivalence of the transfer agent (1:1 ratio) to avoid product degradation. Excess reagent reduces yield due to competing decomposition pathways .
  • Purification: Isolate the product via silica gel filtration, leveraging polarity differences between the sulfamoyl azide and unreacted starting materials .

Advanced: How do mechanistic studies inform the design of this compound derivatives for cyclopropanation reactions?

Methodological Answer:
Mechanistic insights from Rhodium(II)-catalyzed cyclopropanation of sulfamoyl triazoles (derived from sulfamoyl azides) reveal:

  • Catalyst Choice: Chiral Rhodium(II) catalysts (e.g., Rh₂(S-NTTL)₄) enable enantioselective cyclopropanation. Reaction monitoring via GC-MS and chiral HPLC ensures stereochemical control .
  • Substrate Scope: Alkyne substituents on the sulfamoyl triazole dictate reactivity. Bulky groups may hinder transition-state alignment, requiring iterative optimization of steric and electronic parameters .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Elucidation: Use ¹H/¹³C NMR to confirm amine and sulfamoyl group connectivity. Mass spectrometry (MS) validates molecular weight .
  • Purity Assessment: Reverse-phase HPLC with UV detection quantifies impurities. Chiral HPLC resolves enantiomers in asymmetric syntheses .
  • Stability Monitoring: Track hydrolytic stability under neutral, acidic, or basic conditions using kinetic studies with LC-MS .

Advanced: How do pH and solvent systems affect the hydrolytic stability of this compound derivatives?

Methodological Answer:

  • Neutral Conditions: Sulfamoyl triazoles (derivatives) remain stable in acetonitrile:water (1:1) for >2 weeks, making them suitable for aqueous reaction workflows .
  • Acidic/Basic Conditions: Degradation occurs via N-H proton abstraction (basic) or acid-catalyzed hydrolysis. For example, 0.5 M NaOH degrades 20% of the triazole over 72 hours, while 0.5 M HCl degrades 67% .
  • Mitigation Strategies: Use aprotic solvents (e.g., toluene) and low temperatures (0–4°C) to suppress hydrolysis during synthesis .

Advanced: What strategies resolve contradictions in enantioselectivity data for sulfamoyl amine derivatives in catalytic reactions?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) simulations predict transition-state geometries, identifying steric clashes or electronic mismatches between catalysts and substrates.
  • Empirical Screening: High-throughput experimentation with diverse catalyst libraries (e.g., chiral Rhodium or Copper complexes) refines enantiomeric excess (ee) values .
  • Kinetic Profiling: Compare reaction rates for enantiomers under identical conditions to identify kinetic resolution pathways .

Basic: How can researchers validate the biological activity of this compound derivatives in enzyme inhibition assays?

Methodological Answer:

  • Target Selection: Focus on enzymes with nucleophilic active sites (e.g., monoamine oxidases, proteases). Sulfamoyl groups act as electrophilic warheads .
  • Assay Design: Use fluorogenic or colorimetric substrates (e.g., Amplex Red for MAO-B) to quantify inhibition. IC₅₀ values are derived from dose-response curves .
  • Control Experiments: Include reference inhibitors (e.g., selegiline for MAO-B) and assess non-specific binding via thermal shift assays .

Advanced: What biochemical pathways are influenced by sulfamoyl-functionalized compounds, and how are these pathways interrogated?

Methodological Answer:

  • Pathway Mapping: Sulfamoyl derivatives modify phenol/amine nucleophiles via fluorosulfurylation, altering enzymatic activity or protein-protein interactions. Use click chemistry (CuAAC) to tag modified biomolecules for proteomic profiling .
  • Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify downstream effects on pathways like amino acid metabolism or oxidative stress .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
  • Storage: Store at 0–4°C in airtight, light-resistant containers to prolong stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Propan-2-yl)sulfamoyl]amine
Reactant of Route 2
Reactant of Route 2
[(Propan-2-yl)sulfamoyl]amine

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